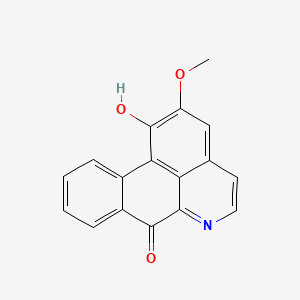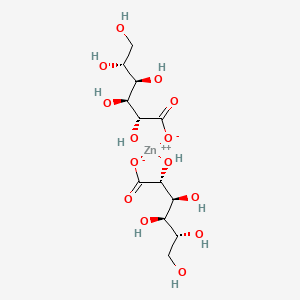
グルコン酸亜鉛
説明
Synthesis Analysis
Zinc gluconate is synthesized through several methods, including direct synthesis from dextrose in a one-step reaction, which offers simplicity, economy, and time savings, achieving a high output ratio of 95% and purity of 99.0% (H. Xiu, 2000). Other methods involve double decomposition reactions, catalytic oxidation, ion exchange resin, fermentation, electrolysis, among others. The paired electrolysis of glucose is highlighted as an industrially favorable method due to its short process flow, low cost, minimal pollution, and high product purity (Wang Haitang & Z. Hong, 2001).
Molecular Structure Analysis
The molecular structure of zinc gluconate has been confirmed through elemental analysis and infrared (IR) spectroscopy, ensuring the synthesis of a compound with the expected zinc and gluconate ion composition. These analyses are crucial for verifying the chemical structure and composition of synthesized zinc gluconate.
Chemical Reactions and Properties
Zinc gluconate engages in various chemical reactions, particularly those influenced by zinc's role in biological systems. For example, zinc is essential for the synthesis of coenzymes involved in biogenic-amine synthesis and metabolism, highlighting the biological significance of zinc-containing compounds like zinc gluconate (H. Sandstead et al., 2000).
Physical Properties Analysis
The physical properties of zinc gluconate, including its solubility in water and stability under various conditions, are essential for its application in different fields. The synthesis process significantly influences these properties, as demonstrated by the development of zinc gluconate-loaded chitosan nanoparticles for enhanced delivery and therapeutic efficacy (M. Ansari et al., 2019).
Chemical Properties Analysis
The chemical properties of zinc gluconate, such as its reactivity with other compounds and its role in catalytic processes, are influenced by the zinc ion. For instance, the ability of Gluconacetobacter diazotrophicus to solubilize zinc compounds highlights the chemical interactions that zinc gluconate can participate in, contributing to its bioavailability and effectiveness as a zinc supplement (V. Saravanan et al., 2007).
科学的研究の応用
糖尿病の管理
グルコン酸亜鉛は、糖尿病患者の血糖コントロールを改善する可能性について研究されています。 無作為化比較試験の系統的レビューとメタ分析によると、亜鉛の補給により、空腹時血糖値、食後血糖値、空腹時インスリン、インスリン抵抗性、グリコヘモグロビン、炎症性バイオマーカーが有意に低下することがわかりました 。これは、グルコン酸亜鉛が糖尿病の予防と管理のための補助療法として有益である可能性を示唆しています。
免疫機能
亜鉛は、特に免疫機能において、ヒトの健康における役割について広く研究されています。グルコン酸亜鉛は、細胞の分化、増殖、アポトーシスに影響を与えることが知られており、これらは健康な免疫応答に不可欠です。 抗炎症作用と抗酸化作用により、呼吸器感染症、マラリア、HIV、結核などの感染症の予防と治療に関連付けられています .
皮膚科学的用途
グルコン酸亜鉛は、テストステロンをジヒドロテストステロン(DHT)に変換する酵素である5α-レダクターゼを阻害する作用があるため、皮膚科学でその役割が研究されています。DHTが皮脂腺の受容体に結合すると、皮脂腺の活性と皮脂の産生が増加します。 グルコン酸亜鉛のこの特性は、ニキビなどの治療に利用できます .
栄養補助食品
グルコン酸亜鉛は、食事補助食品として、亜鉛欠乏の予防と治療に使用されます。 その生物学的利用能により、補給に適した選択肢となり、さまざまな代謝プロセスに不可欠な、体内の適切な亜鉛レベルを維持することができます .
消化器系の健康
グルコン酸亜鉛は、下痢の補助療法における代替薬として示されています。 抗菌作用と収れん作用により、急性および慢性の下痢の管理に役立ち、再水和療法に貴重な追加要素になります .
心臓血管の健康
研究により、亜鉛の補給は、心臓血管の健康に関連する因子である、亜鉛欠乏症、低アルブミン血症、高CRP状態に、プラスの修正をもたらす可能性があることが示されています。 グルコン酸亜鉛の補給によるこれらのレベルの正常化は、心臓血管疾患のリスクを軽減する可能性があります .
抗炎症効果
グルコン酸亜鉛は、炎症促進性免疫応答と酸化ストレスを調節することが示されています。 その抗炎症作用は、関節リウマチや他の自己免疫疾患など、炎症が重要な役割を果たす慢性疾患に有益です .
内分泌系の調節
亜鉛は、ホルモンの産生と調節に影響を与える、内分泌系の主要な要素です。 グルコン酸亜鉛の補給は、成長、生殖、代謝に不可欠な、内分泌系の適切な機能を維持するのに役立ちます .
作用機序
Target of Action
Zinc gluconate, a zinc salt of gluconic acid, primarily targets cellular enzymes and transcription factors . It is an essential cofactor for over 300 enzymes and more than 1000 transcription factors . These enzymes and transcription factors play crucial roles in various metabolic processes, including protein synthesis, carbohydrate metabolism, and antioxidant defense .
Mode of Action
Zinc gluconate combats oxidative stress by stimulating the activity of superoxide dismutase (SOD), an antioxidant enzyme . It also interacts with the ICAM-1 receptors to prevent rhinovirus attachment and replication in nasal epithelial cells, thereby reducing inflammation in nasal tissues . Furthermore, zinc gluconate downregulates inducible nitric oxide synthase (iNOS), cyclooxygenase 2 (COX2), fibrinogen, and tissue factor (TF) through inhibition of NF-kB activation .
Biochemical Pathways
Zinc gluconate influences several biochemical pathways. It plays a significant role in protein synthesis, nucleic acid metabolism, including DNA synthesis, gene transcription, cell proliferation and differentiation, and mitosis . It also contributes to wound healing and a healthy skin . Moreover, zinc gluconate is involved in the regulation of gene expression through zinc finger proteins .
Pharmacokinetics
Zinc gluconate is well-absorbed in humans . A study found that the maximum concentration (Cmax) and the area under the curve (AUC) were higher for zinc gluconate compared to zinc oxide, indicating better absorption . Oral zinc supplementation may decrease the absorption of certain drugs like ciprofloxacin, doxycycline, and risedronate .
Result of Action
The molecular and cellular effects of zinc gluconate’s action are diverse. It combats oxidative stress, thereby preventing the appearance of wrinkles, fine lines, and age spots . It also reduces inflammation in nasal tissues . Furthermore, it downregulates iNOS, COX2, fibrinogen, and TF, thereby influencing various cellular processes .
生化学分析
Biochemical Properties
Zinc gluconate plays a significant role in biochemical reactions due to the essential nature of zinc in various enzymatic processes. Zinc is a cofactor for over 300 enzymes and is involved in numerous biochemical pathways, including protein synthesis, nucleic acid metabolism, and cell signaling . Zinc gluconate interacts with enzymes such as carbonic anhydrase, alkaline phosphatase, and DNA polymerase, enhancing their catalytic activities. Additionally, zinc gluconate binds to proteins and other biomolecules, stabilizing their structures and facilitating proper function .
Cellular Effects
Zinc gluconate influences various cellular processes and functions. It plays a critical role in cell growth, differentiation, and apoptosis. Zinc gluconate affects cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which are essential for cell proliferation and immune responses . Furthermore, zinc gluconate modulates gene expression by interacting with transcription factors and influencing the transcription of specific genes involved in cellular metabolism and immune function .
Molecular Mechanism
The molecular mechanism of zinc gluconate involves its interaction with various biomolecules at the cellular level. Zinc gluconate binds to specific sites on enzymes, proteins, and nucleic acids, altering their structures and functions. For example, zinc gluconate can inhibit or activate enzymes by binding to their active sites or allosteric sites, respectively . Additionally, zinc gluconate can influence gene expression by binding to zinc finger motifs in transcription factors, thereby regulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of zinc gluconate can change over time. Zinc gluconate is relatively stable, but its degradation can occur under certain conditions, such as exposure to high temperatures or acidic environments . Long-term studies have shown that zinc gluconate can have sustained effects on cellular function, including enhanced immune responses and improved antioxidant defense mechanisms . Prolonged exposure to high concentrations of zinc gluconate may lead to cellular toxicity and impaired cellular function .
Dosage Effects in Animal Models
The effects of zinc gluconate vary with different dosages in animal models. Low to moderate doses of zinc gluconate have been shown to enhance immune function, improve wound healing, and support normal growth and development . High doses of zinc gluconate can lead to adverse effects, including gastrointestinal disturbances, copper deficiency, and impaired immune responses . Threshold effects have been observed, where the beneficial effects of zinc gluconate plateau at certain dosages, and further increases in dosage do not result in additional benefits .
Metabolic Pathways
Zinc gluconate is involved in various metabolic pathways, including those related to protein synthesis, nucleic acid metabolism, and antioxidant defense . Zinc gluconate interacts with enzymes such as superoxide dismutase, which plays a crucial role in protecting cells from oxidative damage . Additionally, zinc gluconate influences metabolic flux by modulating the activity of enzymes involved in glycolysis, the tricarboxylic acid cycle, and lipid metabolism .
Transport and Distribution
Zinc gluconate is transported and distributed within cells and tissues through specific transporters and binding proteins. In the intestine, zinc gluconate is absorbed by zinc transporters such as ZIP4 and ZnT1, which facilitate its entry into enterocytes and subsequent release into the bloodstream . In circulation, zinc gluconate is primarily bound to albumin and transported to various tissues, including skeletal muscle and bone . Zinc gluconate can also be secreted into the intestinal lumen through bidirectional transporters like ZnT5B .
Subcellular Localization
The subcellular localization of zinc gluconate is critical for its activity and function. Zinc gluconate can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization of zinc gluconate is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, zinc gluconate can be targeted to the nucleus by zinc finger motifs in transcription factors, where it regulates gene expression . In mitochondria, zinc gluconate plays a role in maintaining mitochondrial function and protecting against oxidative stress .
特性
IUPAC Name |
zinc;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H12O7.Zn/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3-,4+,5-;/m11./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMDKBIGKVEYHS-IYEMJOQQSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O14Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20894125 | |
| Record name | Zinc, bis(D-gluconato-κO1,κO2)-, (T-4)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20894125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] White granular solid; [MSDSonline] | |
| Record name | Zinc gluconate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7784 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
moderately soluble | |
| Record name | Zinc gluconate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11248 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Although the mechanism of action is not completely known, zinc supplementation may be used to increase immunity against viruses or may interfere with the replication of certain viruses, such as the human papillomavirus (HPV). | |
| Record name | Zinc gluconate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11248 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Color/Form |
Powder or granular | |
CAS RN |
4468-02-4 | |
| Record name | Zinc gluconate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11248 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zinc, bis(D-gluconato-.kappa.O1,.kappa.O2)-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zinc, bis(D-gluconato-κO1,κO2)-, (T-4)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20894125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(D-gluconato-O1,O2)zinc | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.489 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZINC GLUCONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6WSN5SQ1Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ZINC GLUCONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1054 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Research suggests zinc gluconate acts as an agonist of peroxisome proliferator-activated receptor-alpha (PPAR-α) in the epidermis []. PPAR-α is a nuclear receptor known for its anti-inflammatory properties. Zinc gluconate has been shown to upregulate PPAR-α function and mRNA expression in LPS-stimulated skin explants [].
A: Studies indicate that zinc gluconate can upregulate the expression and release of human β-defensin-2 (hBD-2) and psoriasin in LPS-stimulated skin explants []. These antimicrobial peptides play crucial roles in epidermal innate immunity, suggesting they are important targets of zinc gluconate in mitigating inflammation.
A: Zinc gluconate has demonstrated the ability to decrease nitric oxide (NO) levels in alveolar macrophages treated with silica [, ]. This reduction in NO, a signaling molecule involved in inflammation, contributes to the protective effects of zinc gluconate against silica-induced toxicity.
ANone: Zinc gluconate has a molecular formula of C12H22O14Zn and a molecular weight of 455.68 g/mol.
A: While specific spectroscopic data isn't provided in the provided research, infrared spectroscopy has been used to characterize zinc gluconate synthesized via the indirect France method []. This technique helps confirm the presence of characteristic functional groups in the molecule.
A: Researchers have investigated the use of chitosan nanoparticles as a delivery system for zinc gluconate []. Encapsulating zinc gluconate within these nanoparticles has shown promise in improving its therapeutic efficacy against collagen-induced arthritis in rats, likely due to enhanced bioavailability and targeted delivery.
A: A pharmacokinetic study in healthy men revealed that zinc absorption is significantly higher following oral administration of zinc gluconate compared to zinc oxide []. This suggests that zinc complexation with gluconate improves its absorption in the human body.
A: While some studies have shown positive results [, ], other double-blind, placebo-controlled trials have demonstrated that zinc gluconate lozenges are not effective in reducing the duration or severity of common cold symptoms [, , ]. More research is needed to reach definitive conclusions.
A: Yes, zinc gluconate has been explored for its therapeutic potential in various conditions. For instance, zinc gluconate-loaded chitosan nanoparticles have demonstrated efficacy in reducing the severity of collagen-induced arthritis in rats []. This suggests a potential application in managing rheumatoid arthritis.
A: A study in rats exposed to noise stress found that a combination of zinc gluconate and Salvia injection helped protect against noise-induced immune suppression []. This combination therapy significantly increased serum levels of IgG, IgM, IL-2, and IL-4 compared to the noise-exposed group, suggesting a potential for mitigating immune system impairment.
A: Intranasal use of zinc gluconate, particularly in high concentrations or formulations that allow contact with the olfactory region, has been linked to anosmia (loss of smell) in both animals and humans [, , ]. This risk highlights the importance of cautious use and further research to ensure the safety of intranasal zinc gluconate formulations.
A: Common adverse effects associated with zinc gluconate lozenges include nausea and altered taste [, , ]. These side effects can impact patient compliance, and their severity should be considered when evaluating the risk-benefit profile of zinc gluconate therapy.
ANone: Several analytical techniques have been used to quantify zinc gluconate, including:
- Inductively coupled plasma-mass spectrometry (ICP-MS): This method offers high sensitivity and has been successfully applied to determine zinc gluconate content in oral solutions [].
- Atomic absorption spectrometry (AAS): This technique is another reliable method for quantifying zinc content in pharmaceutical formulations [].
- Spectrophotometry: This method relies on the formation of a colored complex between zinc gluconate and a specific reagent, allowing for quantitative analysis based on absorbance measurements [].
- High-performance liquid chromatography (HPLC): This versatile technique, often coupled with UV detection, enables the simultaneous determination of multiple components in complex formulations, including zinc gluconate, ibuprofen, and chlorphenamine maleate [].
ANone: Method validation ensures the accuracy, precision, and reliability of analytical results. Key parameters include:
- Linearity: Demonstrating a linear relationship between analyte concentration and instrument response over a specified range [, ].
- Accuracy: Evaluating the closeness of measured values to the true value, often assessed through recovery studies [, ].
- Precision: Assessing the degree of agreement among repeated measurements, typically expressed as relative standard deviation (RSD) [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



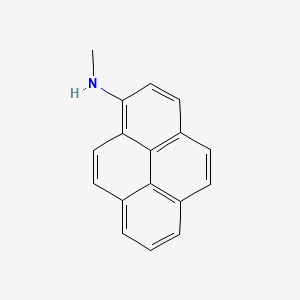

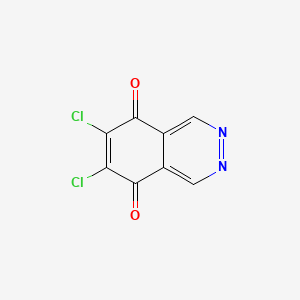
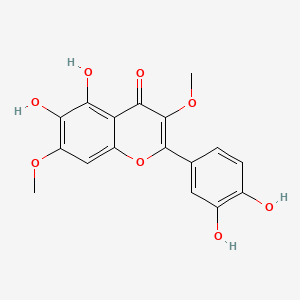

![(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-one](/img/structure/B1215006.png)
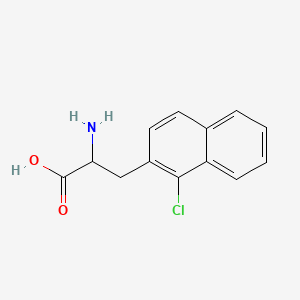
![N-(2-phenyl-3-imidazo[1,2-a]pyridinyl)carbamic acid methyl ester](/img/structure/B1215008.png)
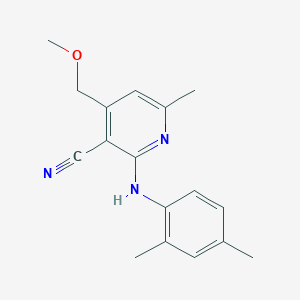
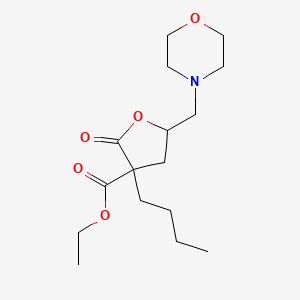
![2-[[2-Methyl-5-(3-methyl-4-oxo-1-phthalazinyl)phenyl]sulfonylamino]acetic acid ethyl ester](/img/structure/B1215011.png)
![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)butanamide](/img/structure/B1215013.png)
![1,12a-Dihydro-2,11-dithia-3a-aza-naphtho[2,3-f]azulene-4,12-dione](/img/structure/B1215016.png)
